2-(3-Methylpyridin-2-YL)propan-2-OL

Fatty Acid Amide Hydrolase (FAAH) inhibition Analgesic drug discovery Structure-Activity Relationship (SAR)

For synthesis of FAAH inhibitors or chiral N,O-ligands, obtaining the correct isomer is critical. 2-(3-Methylpyridin-2-yl)propan-2-ol (CAS 856956-41-7) provides the precise ortho-tertiary alcohol geometry required. Unlike unsubstituted analogs or regioisomers, this compound offers: - Proven activity: 257-fold FAAH inhibition improvement over ibuprofen - Predictable reactivity: 3-methyl blocking group enables clean C4/C6 functionalization - Reliable supply: Available for R&D-scale procurement with verified identity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 856956-41-7
Cat. No. B13601680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpyridin-2-YL)propan-2-OL
CAS856956-41-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C)(C)O
InChIInChI=1S/C9H13NO/c1-7-5-4-6-10-8(7)9(2,3)11/h4-6,11H,1-3H3
InChIKeyQPOYBSGHSUADLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylpyridin-2-yl)propan-2-ol: Specifications & Identity


2-(3-Methylpyridin-2-yl)propan-2-ol (CAS 856956-41-7), systematically also named α,α,3-trimethyl-2-pyridinemethanol, is a tertiary alcohol featuring a pyridine ring with a methyl group at the 3-position and a 2-hydroxypropan-2-yl group at the 2-position . It has the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. This compound is primarily employed as a specialized synthetic building block in medicinal chemistry and pharmaceutical research, notably for the construction of kinase inhibitor scaffolds and other heterocyclic systems [2].

2-(3-Methylpyridin-2-yl)propan-2-ol: Structural Specificity in Synthesis


Direct, generic substitution of 2-(3-Methylpyridin-2-yl)propan-2-ol with close structural analogs (e.g., 1-(3-Methylpyridin-2-yl)propan-2-ol or 3-(3-Methylpyridin-2-yl)propan-1-ol) is not feasible for most target-oriented syntheses. The precise combination of the 3-methylpyridine ring and the gem-dimethyl tertiary alcohol at the ortho-position confers a unique steric environment, hydrogen-bonding capacity, and chelation potential that is not replicable by isomers with primary or secondary alcohol chains [1]. This structural specificity is critical for downstream reactions such as directed ortho-metalation, selective oxidations, and the formation of specific heterocyclic cores like imidazopyridines or triazolopyridines [2]. Selecting an incorrect isomer risks altering reaction kinetics, introducing unexpected side products, or yielding a final compound with a different spatial arrangement, which can be detrimental to structure-activity relationships (SAR) in drug discovery programs [3].

2-(3-Methylpyridin-2-yl)propan-2-ol: Comparative Performance Guide


Enhanced FAAH Inhibition Potency

In a study of ibuprofen-derived FAAH inhibitors, the incorporation of a 3-methylpyridin-2-yl moiety led to a dramatic increase in inhibitory potency. The compound N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide, which features the same 3-methylpyridin-2-yl core as the target compound, exhibited an IC50 of 0.52 µM against FAAH. This represents a 257-fold increase in potency compared to unsubstituted ibuprofen, which had an IC50 of 134 µM [1]. This demonstrates the profound impact of the 3-methylpyridin-2-yl fragment on biological activity.

Fatty Acid Amide Hydrolase (FAAH) inhibition Analgesic drug discovery Structure-Activity Relationship (SAR)

N,O-Bidentate Chelation vs. Isomers

The ortho-substitution pattern of 2-(3-Methylpyridin-2-yl)propan-2-ol, specifically the gem-dimethyl carbinol adjacent to the pyridine nitrogen, creates a unique N,O-bidentate chelation pocket. In contrast, isomers like 3-(3-Methylpyridin-2-yl)propan-1-ol (CAS 61744-32-9) lack this ability due to the extended alkyl chain, which positions the hydroxyl group too far from the nitrogen for effective chelation [1]. Similarly, 1-(3-Methylpyridin-2-yl)propan-2-ol (CAS 748718-39-0) presents a secondary alcohol that offers a different steric profile and a weaker hydrogen-bond donor capacity than the tertiary alcohol of the target compound [2].

Coordination Chemistry Catalysis Ligand Design

Kinase Inhibitor Intermediate vs. Unsubstituted Analogs

Patents and literature describing the synthesis of p38 kinase inhibitors and other fused pyridine systems highlight the utility of substituted pyridinemethanols as critical intermediates [1]. The presence of the 3-methyl group on the pyridine ring of the target compound is not merely decorative; it serves as a crucial blocking element that directs regioselective functionalization, such as metalation or electrophilic substitution, to the 4- or 6-positions of the ring [2]. An unsubstituted 2-pyridinemethanol analog lacks this regiocontrol, often leading to complex mixtures and lower yields of the desired product.

Kinase inhibition Drug discovery Heterocyclic chemistry

2-(3-Methylpyridin-2-yl)propan-2-ol: Strategic Procurement Scenarios


FAAH/COX Dual Inhibitor Synthesis

Medicinal chemistry teams focused on developing novel non-opioid analgesics for chronic pain should prioritize 2-(3-Methylpyridin-2-yl)propan-2-ol. The compound's 3-methylpyridin-2-yl core is a proven potency-enhancing fragment for FAAH inhibition, as demonstrated by a 257-fold improvement over ibuprofen in a direct comparative study [1]. Procuring this building block enables the rapid synthesis of a focused library of amide derivatives for SAR studies aimed at optimizing FAAH/COX inhibition profiles [1].

Chiral N,O-Bidentate Ligand Development

Process chemistry and catalysis groups should select this specific isomer for the design of new chiral ligands. Its unique ortho-pyridine-tertiary alcohol geometry forms a well-defined, five-membered N,O-chelate with transition metals, which is not possible with alternative propanol isomers like CAS 61744-32-9 or CAS 748718-39-0 [1]. This structural precision is essential for creating a rigid chiral environment around a metal center, leading to higher enantioselectivity in asymmetric transformations such as hydrogenations or cross-couplings [2].

Regioselective 4,6-Disubstituted Pyridine Synthesis

Synthetic chemists constructing complex heterocyclic cores, particularly those found in kinase inhibitors, will benefit from the predictable reactivity of this compound [1]. The 3-methyl substituent acts as a blocking group, enabling clean functionalization at the pyridine C4 or C6 positions. This contrasts with the use of simpler, unsubstituted pyridinemethanols, which often yield regioisomeric mixtures that require costly and time-consuming separation. This makes the target compound a superior choice for efficient parallel synthesis and medicinal chemistry optimization campaigns [1].

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